4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide
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Description
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as BMT-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMT-1 belongs to the class of piperazine derivatives and is a thioamide compound.
Scientific Research Applications
Central Nervous System Agents
Research by Mokrosz et al. (1994) explored the structure-activity relationship of similar compounds, focusing on their affinity for 5-HT1A and 5-HT2 receptors, crucial in the central nervous system. They found that certain moieties in these compounds contribute to receptor affinity, indicating potential applications in studying and possibly treating disorders related to these receptors (Mokrosz et al., 1994).
Antimicrobial Activities
Bektaş et al. (2010) synthesized novel derivatives and evaluated their antimicrobial activities. These compounds, including various triazole derivatives, exhibited good to moderate activities against microorganisms, suggesting their use in developing new antimicrobial agents (Bektaş et al., 2010).
Antidepressant Research
Raghupathi et al. (1991) studied analogs of a serotonin antagonist, revealing insights into the structural modifications that improve selectivity and affinity for 5-HT1A receptors. This research is significant for developing new antidepressants (Raghupathi et al., 1991).
Antiviral and Antimicrobial Properties
Reddy et al. (2013) synthesized new derivatives doped with febuxostat, showing promising antiviral and antimicrobial activities. This indicates potential applications in treating viral infections and combating resistant bacteria (Reddy et al., 2013).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized new derivatives from visnaginone and khellinone, investigating their potential as anti-inflammatory and analgesic agents. This research contributes to the development of new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).
Metabolism in Antidepressants
Hvenegaard et al. (2012) explored the metabolism of a novel antidepressant, identifying key enzymes involved in its oxidative metabolism. This research is crucial for understanding the metabolic pathways and potential interactions of new antidepressant drugs (Hvenegaard et al., 2012).
Receptor Antagonists
Yoon et al. (2008) prepared derivatives as 5-HT7 receptor antagonists, contributing to the understanding and development of treatments targeting specific serotonin receptors (Yoon et al., 2008).
properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-24-17-5-3-2-4-16(17)21-20(27)23-10-8-22(9-11-23)13-15-6-7-18-19(12-15)26-14-25-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLOQALQWLBLEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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